N-Methyl-N-(5-methylfuran-2-yl)benzamide
Description
Properties
CAS No. |
62187-56-8 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-methyl-N-(5-methylfuran-2-yl)benzamide |
InChI |
InChI=1S/C13H13NO2/c1-10-8-9-12(16-10)14(2)13(15)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
IMSLYUUYTMUMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Methyl N 5 Methylfuran 2 Yl Benzamide
Strategies for the Formation of the N-Methylated Amide Linkage in Benzamide (B126) Synthesis
The construction of the N-methylated benzamide core is a pivotal step that can be achieved through several established and modern synthetic methods. These strategies primarily diverge based on the timing of the N-methylation step—either by using an N-methylated amine as a precursor or by methylating a pre-existing secondary amide.
Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. youtube.com The most direct route to N-Methyl-N-(5-methylfuran-2-yl)benzamide involves the condensation reaction between a benzoic acid derivative and the secondary amine, N-methyl-5-methylfuran-2-amine. The choice of precursors is critical and dictates the reaction conditions required.
Precursor Selection:
Carboxylic Acid Moiety: Benzoic acid is the primary precursor. However, for enhanced reactivity, it is often converted into more electrophilic derivatives such as benzoyl chloride or activated in situ using coupling agents.
Amine Moiety: The key precursor for this direct approach is N-methyl-5-methylfuran-2-amine.
Key Amidation Methodologies:
Acyl Chloride Method (Schotten-Baumann Reaction): This classic method involves the reaction of the highly reactive benzoyl chloride with the amine. The reaction is typically performed in a biphasic system or in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine, or aqueous NaOH) to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. While effective, this method requires the prior synthesis of the acyl chloride and careful handling due to its moisture sensitivity.
Coupling Reagent-Mediated Amidation: To circumvent the need for harsh conditions or highly reactive intermediates, a wide array of coupling reagents can be used to facilitate amide bond formation directly from benzoic acid. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. This approach is particularly advantageous when dealing with sensitive substrates like furans, which can be unstable under strongly acidic or basic conditions.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times for amidation. This technique, often combined with coupling reagents, provides a rapid and efficient pathway to the desired amide, frequently leading to higher yields and cleaner reaction profiles compared to conventional heating.
| Method | Benzoic Acid Precursor | Key Reagents | General Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acyl Chloride Method | Benzoyl Chloride | Base (e.g., Pyridine, NaOH) | Low temperature (0-25°C), inert solvent (e.g., DCM) | High reactivity, generally good yields | Requires acyl chloride synthesis; byproduct (HCl) must be neutralized |
| Coupling Agent-Mediated | Benzoic Acid | EDC, DCC, HATU, HOBt | Room temperature, anhydrous solvent (e.g., DMF, DCM) | Mild conditions, avoids acyl chlorides, compatible with sensitive substrates | Higher cost of reagents, requires anhydrous conditions, stoichiometric byproducts |
| Microwave-Assisted | Benzoic Acid | Coupling Agent (e.g., HATU) | Elevated temperature (e.g., 100°C), short reaction time (minutes) | Rapid synthesis, often improved yields | Requires specialized microwave equipment |
An alternative to direct amidation with a secondary amine is a two-step process: first, the synthesis of a secondary amide, N-(5-methylfuran-2-yl)benzamide, followed by selective methylation of the amide nitrogen. Amides are generally weak bases, so their N-alkylation typically requires conversion into their more nucleophilic conjugate bases. mdpi.com
Classical N-Methylation: This approach involves deprotonation of the secondary amide with a strong base, such as sodium hydride (NaH), followed by the introduction of a methylating agent like methyl iodide (MeI). While effective, this method often requires strictly anhydrous conditions and the use of hazardous reagents.
Modern Catalytic N-Methylation: More recent advancements focus on greener and more efficient catalytic methods. The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a powerful tool for N-alkylation. researchgate.netrsc.org In this process, a transition-metal catalyst (e.g., based on cobalt, palladium, ruthenium, or iridium) temporarily abstracts hydrogen from an alcohol (in this case, methanol), oxidizing it to the corresponding aldehyde (formaldehyde). nih.govorganic-chemistry.org The aldehyde then condenses with the secondary amide to form an enamine or iminium intermediate, which is subsequently reduced by the metal-hydride species to yield the N-methylated product, regenerating the catalyst. nih.govacs.org Water is the only byproduct, making this an atom-economical process. rsc.orgnih.gov
Other N-Methylation Techniques:
Phase-Transfer Catalysis (PTC): N-alkylation of amides can be performed under solvent-free PTC conditions, often accelerated by microwave irradiation. mdpi.com This method uses a base like potassium hydroxide (B78521) and a phase-transfer catalyst to facilitate the reaction between the amide and the alkylating agent. mdpi.com
Quaternary Ammonium Salts: Specific reagents like tetramethylammonium (B1211777) fluoride (B91410) can serve as direct and selective methylating agents for a variety of amides under relatively mild conditions. organic-chemistry.orgacs.orgnih.gov
| N-Methylation Method | Methyl Source | Key Reagents/Catalysts | General Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical (Base + MeI) | Methyl Iodide | Strong Base (e.g., NaH) | Anhydrous solvent, inert atmosphere | Well-established, effective | Requires stoichiometric strong base, hazardous reagents, potential for over-alkylation |
| Borrowing Hydrogen | Methanol (B129727) | Transition Metal Catalyst (Co, Pd, Ru, Ir) | Elevated temperature, base (e.g., KOH) | Atom-economical (water is the only byproduct), uses readily available methanol | Requires catalyst, may require high temperatures |
| Phase-Transfer Catalysis (PTC) | Alkyl Halide | Base (KOH), Phase-Transfer Catalyst (TBAB) | Solvent-free, microwave irradiation | Fast, mild conditions, environmentally benign (solvent-free) | May not be suitable for all substrates |
| Quaternary Ammonium Salts | Tetramethylammonium Fluoride | TMAF | Mild conditions | Operational simplicity, high selectivity | Reagent-specific, may not be universally applicable |
Approaches for Incorporating the 5-Methylfuran-2-yl Moiety into Benzamide Scaffolds
The furan (B31954) ring is a key structural feature of the target molecule. Its introduction can be envisioned through direct functionalization of a furan ring or, more commonly, by using a pre-functionalized furan-containing building block in a coupling reaction.
The direct formation of a C-N bond between a pre-formed N-methylbenzamide and the C2 position of 5-methylfuran is a challenging synthetic transformation. While furan rings can undergo various electrophilic substitution reactions such as acylation and alkylation, direct amination of an unactivated C-H bond is not a standard procedure and would require advanced C-H activation methodologies. nih.gov A more feasible, albeit indirect, approach would involve initial functionalization of the furan ring at the 2-position (e.g., via halogenation or lithiation) followed by a cross-coupling reaction. However, the sensitivity of the furan moiety to strong bases and acids must be considered. nih.gov
The most practical and widely employed strategy for incorporating the 5-methylfuran-2-yl group is to use a furan derivative as a foundational building block. This approach leverages the amidation reactions described in section 2.1.1. The key starting material for this pathway is N-methyl-5-methylfuran-2-amine .
This furan-containing amine can be synthesized through various routes, often starting from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net For example, HMF can be converted to 2,5-bis(aminomethyl)furan (B21128) (BAF), which could serve as a potential precursor. rsc.org Once the requisite amine is obtained, it can be readily coupled with a benzoic acid derivative to construct the final benzamide scaffold. This convergent strategy is generally more efficient and higher-yielding than attempting a direct functionalization of the furan ring late in the synthesis.
Specific Synthetic Routes to this compound and its Close Analogues
Based on the principles outlined above, two primary synthetic routes can be proposed for the synthesis of this compound.
Route A: Convergent Amidation This is the most direct approach, involving a single amidation step to form the target molecule.
Preparation of Precursors:
Benzoyl chloride is prepared from benzoic acid and a chlorinating agent (e.g., thionyl chloride).
N-methyl-5-methylfuran-2-amine is synthesized from a suitable furan precursor.
Amidation: The two precursors are reacted under Schotten-Baumann conditions. Benzoyl chloride is added to a solution of N-methyl-5-methylfuran-2-amine in a solvent like dichloromethane, with a base such as aqueous sodium hydroxide or pyridine present to neutralize the generated HCl.
Route B: Linear Synthesis via N-Methylation This route involves the initial formation of a secondary amide, followed by methylation.
Synthesis of Secondary Amide: N-(5-methylfuran-2-yl)benzamide is synthesized by coupling benzoic acid (using a coupling agent like HATU) or benzoyl chloride with 5-methylfuran-2-amine.
N-Methylation: The resulting secondary amide is then methylated using one of the methods described in section 2.1.2, such as the catalytic borrowing hydrogen approach with methanol and a ruthenium catalyst, to afford the final tertiary amide.
The methodologies described are robust and have been applied to the synthesis of a wide range of related analogues, including N-alkylated benzamides, and various heterocyclic structures containing furan or benzamide moieties, demonstrating the versatility of these synthetic strategies. researchgate.netresearchgate.netnih.gov
| Route | Description | Key Steps | Advantages |
|---|---|---|---|
| Route A: Convergent Amidation | Direct coupling of benzoic acid derivative with N-methyl-5-methylfuran-2-amine. | 1. Precursor Synthesis 2. Amide Bond Formation | Convergent, potentially fewer steps overall. |
| Route B: Linear N-Methylation | Formation of a secondary amide followed by methylation of the nitrogen atom. | 1. Secondary Amide Synthesis 2. N-Methylation | Allows for late-stage diversification if different N-alkyl groups are desired. |
Reported Protocols for N-Methylated Furan-Substituted Benzamides
The synthesis of N-methylated furan-substituted benzamides can be achieved through several established protocols. These methods typically involve the formation of an amide bond between a benzoic acid derivative and an N-methylated furan amine.
One of the most traditional and direct methods is the Schotten-Baumann reaction . This protocol involves the acylation of an amine with an acyl chloride under basic conditions. For the synthesis of this compound, this would entail reacting N-methyl-5-methylfuran-2-amine with benzoyl chloride. The reaction is typically performed in a biphasic system with an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction forward.
Another common approach utilizes coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, thus avoiding the need to prepare the more reactive acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions. By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. For instance, the coupling of benzoic acid and N-methyl-5-methylfuran-2-amine can be expedited in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under microwave conditions.
Table 1: Comparison of Synthetic Protocols for N-Methylated Benzamides
| Protocol | Reactants | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Benzoyl chloride + N-methyl-5-methylfuran-2-amine | Aqueous NaOH, Biphasic system (e.g., DCM/water) | Simple, cost-effective reagents. | Potential hydrolysis of acyl chloride; furan ring sensitivity to strong base. |
| Coupling Reagent-Mediated Synthesis | Benzoic acid + N-methyl-5-methylfuran-2-amine | EDC/HOBt or DCC, Organic solvent (e.g., DMF, DCM) | Milder conditions, avoids acyl chloride preparation. researchgate.net | Higher cost of reagents, requires anhydrous conditions. |
| Microwave-Assisted Synthesis | Benzoic acid + N-methyl-5-methylfuran-2-amine | HATU, Microwave irradiation (100-150°C) | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment. |
One-Pot Synthesis Strategies for Benzamide Derivatives
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. mdpi.com Several one-pot strategies have been developed for benzamide derivatives that could be adapted for the target compound.
One such strategy involves the oxidative amidation of aldehydes with amines. For example, a copper-metal-organic framework (Cu-MOF) has been used as a recyclable heterogeneous catalyst for the one-pot synthesis of secondary amides from various aldehydes and primary amines. nih.gov This process typically uses oxidants like N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) under mild conditions. nih.gov
Another approach utilizes solid acid catalysts to drive the reaction between amines and benzoyl chlorides under solvent-free conditions. For instance, SBA-Pr-SO3H, a nanoporous solid acid catalyst, has been shown to efficiently synthesize benzamide derivatives. orientjchem.org The catalyst protonates the carbonyl group of the benzoyl chloride, activating it for nucleophilic attack by the amine. orientjchem.org Such methods are environmentally benign and often feature easy catalyst recovery and reuse. ichem.md These multi-step syntheses performed in a single vessel streamline the production process and are highly sought after in modern organic synthesis. mdpi.com
Catalytic Systems and Optimized Reaction Conditions in Benzamide Synthesis
The development of advanced catalytic systems is crucial for optimizing the synthesis of benzamides, aiming for higher yields, better selectivity, and milder reaction conditions. A variety of catalysts, from metal-organic frameworks to Brønsted superacids, have been investigated.
Heterogeneous Catalysts:
Copper-MOFs (Cu₂(BDC)₂DABCO): These have been employed for the oxidative amidation of aldehydes and amines. Optimal conditions were found to be a reaction temperature of 65°C in acetonitrile, using NCS and TBHP as oxidants. Increasing the temperature from room temperature to 65°C significantly boosted the yield. nih.gov
CuCoFe₂O₄@GO Nanocatalysts: A copper-cobalt ferrite (B1171679) supported on graphene oxide has been used for the direct oxidative amidation of carboxylic acids. A 1:1 ratio of copper to cobalt was found to be the most efficient, achieving high conversion rates. researchgate.net
Diatomite earth@IL/ZrCl₄: This solid acid catalyst, consisting of a Lewis acidic ionic liquid immobilized on diatomite earth, facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net
Homogeneous Catalysts and Reagents:
Brønsted Superacids (CF₃SO₃H): Cyanoguanidine has been used as a reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of triflic acid. The reaction proceeds best at elevated temperatures (60°C) with an excess of the superacid, suggesting the involvement of a superelectrophilic intermediate. nih.gov
Boric Acid: Boric acid can catalyze the reaction between benzoic acid and urea (B33335) to form benzamide at high temperatures (180°C). While the reaction can proceed without a catalyst, the presence of boric acid improves the process. youtube.com
Ionic Liquid-Supported Catalysts: An ionic liquid-supported Rh(0) catalyst has been developed for the hydrogenation reduction step in a multi-step synthesis of benzamidine (B55565) derivatives from benzonitriles, demonstrating high activity and recoverability. google.com
The optimization of reaction conditions often involves screening parameters such as temperature, solvent, catalyst loading, and the choice of oxidant. researchgate.netresearchgate.net For instance, in the Cu-MOF catalyzed reaction, increasing the temperature from 25°C to 65°C raised the yield of N-benzylbenzamide from 35% to 75%. nih.gov
Table 2: Catalytic Systems for Benzamide Synthesis
| Catalyst/System | Reaction Type | Typical Substrates | Optimized Conditions | Key Findings |
|---|---|---|---|---|
| Cu₂(BDC)₂DABCO (Cu-MOF) | Oxidative Amidation | Aldehydes + Amines | 65°C, CH₃CN, NCS/TBHP oxidant | Recyclable heterogeneous catalyst; temperature is a critical parameter. nih.gov |
| CF₃SO₃H (Triflic Acid) | Friedel-Crafts Carboxamidation | Arenes + Cyanoguanidine | 60°C, neat arene or CH₂Cl₂, excess acid | Direct conversion of arenes to benzamides via a superelectrophile. nih.gov |
| Boric Acid | Amidation | Benzoic Acid + Urea | 180°C, neat | Acts as a simple catalyst to improve yield in a high-temperature condensation. youtube.com |
| Ionic Liquid-Supported Rh(0) | Hydrogenation Reduction | Benzamidoxime | Room temperature, H₂ (0.1-1 MPa) | High activity and catalyst is recoverable and reusable. google.com |
Novel Methodologies and Green Chemistry Aspects in N-Methylated Benzamide Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for benzamides. These novel methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
The use of reusable heterogeneous catalysts, such as the previously mentioned Cu-MOFs and supported ionic liquids, is a key aspect of green synthesis. nih.govorientjchem.org These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, enhancing the economic and environmental viability of the process. researchgate.net
Energy sources like ultrasonic irradiation and microwave heating are also being employed to accelerate reactions and improve efficiency. researchgate.net Ultrasound can promote the synthesis of benzamide derivatives by enhancing mass transfer and activating the catalyst surface. researchgate.net Microwave-assisted synthesis can dramatically shorten reaction times, leading to energy savings and often cleaner product formation.
Solvent choice is another critical factor. The development of protocols that operate under solvent-free conditions or in environmentally benign solvents like water represents a significant advance in green chemistry. orientjchem.orgresearchgate.net
Photocatalyzed Transformations for N-Substituted Benzamides
Photocatalysis, particularly using visible light, has emerged as a powerful and green tool in organic synthesis. It allows for the activation of molecules under exceptionally mild conditions, often at room temperature, using light as a renewable energy source.
For the synthesis of N-substituted benzamides, visible-light-mediated methods have been developed for C-N bond formation. For example, Eosin Y, an organic dye, can catalyze the coupling of benzamides with benzyl (B1604629) alcohols to form N-benzylbenzamides. nih.gov This approach provides a green alternative to traditional N-alkylation methods that often require harsh reagents. nih.govrsc.org
Photocatalysis can also be used for other transformations of benzamide derivatives. Dual photoredox/nickel catalytic systems have been developed to append alkyl and aryl substituents to the nitrogen atom of the amide. rsc.org Furthermore, photocatalytic strategies have been employed for intramolecular cyclization reactions of appropriately substituted benzamides to synthesize more complex heterocyclic structures like isoindolinones. These reactions can be mediated by catalysts such as Eosin Y or iridium complexes under blue LED irradiation. rsc.org These methods highlight the potential of light-driven chemistry to access diverse N-substituted amide structures under sustainable conditions.
Advanced Spectroscopic and Crystallographic Characterization of N Methyl N 5 Methylfuran 2 Yl Benzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N-Methyl-N-(5-methylfuran-2-yl)benzamide. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the atomic connectivity and elucidating the conformational dynamics in solution.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides critical information about the number and chemical environment of the protons. Due to the restricted rotation around the amide C-N bond, some signals may appear broadened or as multiple sets of peaks, indicating the presence of conformational isomers (rotamers) in solution. scielo.br
The spectrum is expected to show distinct signals corresponding to the protons of the benzoyl, N-methyl, and 5-methylfuran-2-yl moieties. The aromatic protons of the benzoyl group typically appear in the downfield region between δ 7.4 and 7.9 ppm. The protons on the furan (B31954) ring are expected to resonate in the range of δ 6.1–6.4 ppm. The N-methyl group should produce a singlet at approximately δ 3.5 ppm, while the methyl group on the furan ring is anticipated to appear as a singlet around δ 2.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzoyl (aromatic) | 7.4 - 7.9 | Multiplet |
| Furan (H3) | ~6.3 | Doublet |
| Furan (H4) | ~6.1 | Doublet |
| N-Methyl (N-CH₃) | ~3.5 | Singlet |
| Furan-Methyl (C-CH₃) | ~2.3 | Singlet |
Note: Predicted values are based on analogous compounds and may vary depending on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the amide group is the most deshielded, with a characteristic signal expected in the range of δ 167–170 ppm. rsc.orgrsc.org The aromatic carbons of the benzoyl ring typically resonate between δ 127 and 135 ppm. rsc.orgrsc.org The carbons of the furan ring are expected to appear in the region of δ 108–152 ppm. The N-methyl carbon signal is anticipated around δ 35-40 ppm, and the furan's methyl carbon should appear at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 167 - 170 |
| Furan (C5) | ~152 |
| Furan (C2) | ~148 |
| Benzoyl (C-ipso) | ~135 |
| Benzoyl (C-ortho, C-meta, C-para) | 127 - 132 |
| Furan (C3, C4) | 108 - 112 |
| N-Methyl (N-CH₃) | 35 - 40 |
| Furan-Methyl (C-CH₃) | ~14 |
Note: Predicted values are based on analogous compounds and may vary depending on solvent and experimental conditions.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.
HSQC experiments would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in establishing the connectivity between the different fragments of the molecule, such as confirming the link between the benzoyl carbonyl carbon and the protons of the N-methyl and furan groups.
For structurally similar tertiary amides, 2D NMR has been essential in differentiating between E/Z rotamers that exist in equilibrium in solution. scielo.br
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The most prominent feature in the IR spectrum is the strong absorption band of the amide carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1630–1680 cm⁻¹. researchgate.net The exact position of this band is sensitive to the molecular environment. The C-N stretching vibration of the tertiary amide is typically observed around 1350-1400 cm⁻¹. Aromatic C-H stretching vibrations from the benzoyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear in the 2850–3000 cm⁻¹ region. Vibrations associated with the furan ring, such as C=C and C-O-C stretching, are also expected. scielo.br
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Benzoyl Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 3000 | Medium |
| C=O Stretch | Amide | 1630 - 1680 | Strong |
| C=C Stretch | Benzoyl & Furan Rings | 1450 - 1600 | Medium-Strong |
| C-N Stretch | Tertiary Amide | 1350 - 1400 | Medium |
| C-O-C Stretch | Furan Ring | 1000 - 1250 | Strong |
Note: Based on data for analogous N-methylbenzamides and furan-containing compounds. scielo.brnist.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns, which can provide additional structural information. For this compound (C₁₄H₁₅NO₂), the calculated molecular weight is approximately 229.28 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 229. The fragmentation of tertiary amides is often initiated by cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. chemguide.co.uk Key fragmentation pathways would likely involve:
Alpha-cleavage at the carbonyl group, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a base peak for benzamides.
Cleavage of the N-C(furan) bond, generating a fragment ion corresponding to the N-methylbenzamide moiety.
Cleavage of the N-C(methyl) bond.
Fragmentation of the furan ring itself.
Analysis of a structurally related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, confirmed that the primary fragmentation pathway involves the rupture of C-N bonds. scielo.br
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 229 | Molecular Ion [M]⁺ | [C₁₄H₁₅NO₂]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 94 | 5-Methylfurfuryl cation | [C₆H₆O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Note: Fragmentation is predictive and based on general principles and data from similar structures. chemguide.co.uk
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures
While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on analogous compounds provide a strong basis for predicting its solid-state characteristics. researchgate.netresearchgate.net Such studies would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
It is expected that the amide group would be nearly planar. The dihedral angle between the plane of the benzoyl ring and the furan ring would be a key conformational parameter. In the crystal lattice, molecules would likely be linked by intermolecular interactions such as C-H···O hydrogen bonds, forming chains or layers. researchgate.netresearchgate.net Furthermore, π–π stacking interactions between the aromatic benzoyl and furan rings of adjacent molecules could play a significant role in the crystal packing. researchgate.netcardiff.ac.uk Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. researchgate.net
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Z (Molecules per unit cell) | 4 or 8 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking |
Note: These parameters are hypothetical, based on crystal structures of similar benzamide (B126) and furan derivatives. researchgate.netresearchgate.netnsf.gov
Single Crystal X-ray Diffraction of this compound and Related Structures
For related furan-containing amide and sulfonamide structures, this technique has been successfully employed to elucidate their solid-state architecture. For instance, the crystal structure of N-(furan-3-yl)benzamide was determined by single-crystal X-ray diffraction at 173 K. nih.gov This analysis revealed that the compound crystallizes in the space group P-1, with two unique but geometrically similar molecules in the asymmetric unit. nih.gov Similarly, a more complex related structure, 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide, was also characterized, providing insights into the conformation and packing of molecules containing the 5-methylfuran moiety. researchgate.net
The crystallographic data for these and other related benzamide derivatives provide a foundation for predicting the structural properties of this compound.
Interactive Table 1: Crystallographic Data for Related Benzamide and Sulfonamide Structures
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| N-(furan-3-yl)benzamide | C₁₁H₉NO₂ | Triclinic | P-1 | - | - | - | - | - | - | 2 | nih.gov |
| N-(2-hydroxy-5-methylphenyl)benzamide | C₁₄H₁₃NO₂ | Monoclinic | P2₁/n | 7.2263 | 17.5262 | 9.2454 | 90 | 97.46 | 90 | 4 | nih.govresearchgate.net |
| 2,6-Difluoro-N-(prop-2-ynyl)benzamide | C₁₀H₇F₂NO | Monoclinic | P2₁/c | 5.0479 | 19.738 | 9.2428 | 90 | 91.43 | 90 | 4 | researchgate.net |
| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | C₁₃H₁₃N₃O₃S | Monoclinic | P2₁/c | - | - | - | - | - | - | 4 | cardiff.ac.uk |
Analysis of Molecular Conformation and Packing in the Crystalline State
The conformation of benzamide derivatives is largely dictated by the orientation of the phenyl and furan rings relative to the central amide plane. In N-(2-hydroxy-5-methylphenyl)benzamide, the central amide moiety is nearly planar, and it forms dihedral angles of 5.63° and 10.20° with the phenyl and hydroxyphenyl rings, respectively. nih.govresearchgate.net For this compound, a tertiary amide, steric hindrance between the N-methyl group, the benzoyl group, and the furan ring will likely lead to a non-planar conformation with significant dihedral angles between the ring systems and the amide plane.
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a combination of intermolecular forces.
Hydrogen Bonding: In secondary benzamides like N-(furan-3-yl)benzamide, N-H···O hydrogen bonds are a dominant feature, linking molecules into linear chains. nih.gov For the target tertiary amide, which lacks an N-H donor, classical hydrogen bonding of this type is absent. Instead, weaker C-H···O interactions involving the methyl and aromatic C-H groups as donors and the amide oxygen as an acceptor are expected to play a significant role in the crystal packing. Such interactions are observed in the crystal structure of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide, which links molecules into layers. researchgate.net
π–π Stacking: Aromatic rings in adjacent molecules often engage in π–π stacking interactions. In the aforementioned sulfonamide derivative, π–π interactions with a centroid-to-centroid distance of 3.4961 Å are observed, connecting molecules within layers. researchgate.net Similar interactions between the benzoyl and furan rings are anticipated to contribute to the packing of this compound.
Van der Waals Forces: These non-specific interactions are crucial for achieving dense packing in the crystal. Hirshfeld surface analysis of the related sulfonamide showed that H···H (53.2%), C···H/H···C (28.9%), and O···H/H···O (13.8%) contacts are the most significant contributors to the crystal packing. researchgate.net
Polymorphism and Crystal Engineering Strategies for Organic Crystals
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound can exhibit varied physicochemical properties, including melting point, solubility, and stability. Benzamide itself is a well-known polymorphic compound, with at least three reported forms that differ in their crystal packing and intermolecular interactions. researchgate.netexlibrisgroup.com
Crystal engineering is the rational design of crystalline solids with desired properties. rsc.org It involves understanding and controlling the intermolecular interactions that direct the self-assembly of molecules into a specific crystal lattice. Key strategies in crystal engineering for organic molecules include:
Modification of Molecular Structure: Introducing or modifying functional groups can promote specific intermolecular interactions. For example, adding hydrogen bond donors and acceptors can guide the formation of predictable packing motifs.
Control of Crystallization Conditions: Factors such as the choice of solvent, temperature, pressure, and rate of crystallization can influence which polymorph is formed.
Use of Co-crystals: Combining the target molecule with another molecule (a co-former) in the same crystal lattice can create new structures with altered properties.
For a molecule like this compound, crystal engineering strategies could be employed to screen for potential polymorphs or to design crystal forms with optimized properties by systematically varying crystallization conditions or by introducing substituents on the phenyl or furan rings to modulate intermolecular forces like C-H···O interactions and π-π stacking. rsc.org
Computational Chemistry and Theoretical Investigations of N Methyl N 5 Methylfuran 2 Yl Benzamide
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and vibrational frequencies of molecules.
Prediction of Optimized Geometries and Conformational Preferences
A DFT calculation would predict the most stable three-dimensional arrangement of atoms in N-Methyl-N-(5-methylfuran-2-yl)benzamide. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. Such a study would likely investigate different possible conformations, or spatial arrangements of the atoms, arising from rotation around single bonds, particularly the C-N amide bond and the bonds connecting the rings to the amide group, to identify the lowest energy (most stable) conformer.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.35 Å | |
| C-C (furan-amide) | ~1.48 Å | |
| C-C (benzoyl-amide) | ~1.50 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~118° |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
Simulated Spectroscopic Data (IR, NMR) from DFT Calculations
From the optimized geometry, DFT calculations can simulate spectroscopic data. Vibrational analysis yields theoretical infrared (IR) frequencies corresponding to the stretching and bending modes of the molecule's bonds. These simulated spectra are invaluable for interpreting experimental IR data. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of peaks in experimental NMR spectra.
Table 2: Hypothetical Simulated Vibrational and Spectroscopic Data (Illustrative)
| Spectroscopic Data | Functional Group / Atom | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | C=O Stretch (Amide I) | ~1650-1680 |
| C-N Stretch | ~1350-1400 | |
| Aromatic C-H Stretch | ~3000-3100 | |
| ¹H NMR Shift (ppm) | N-CH₃ | ~3.3-3.5 |
| Furan-CH₃ | ~2.2-2.4 |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability Assessment
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals provide insight into the molecule's reactivity. For this compound, the HOMO would likely be distributed over the electron-rich furan (B31954) and benzoyl rings, while the LUMO might be centered on the electron-withdrawing carbonyl group and the aromatic systems.
Energy Gap and its Implications for Electronic Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.
Table 3: Hypothetical Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.0 to -7.0 |
| LUMO Energy | ~ -1.0 to -2.0 |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Table 4: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) on C=O | π*(C-N) | High |
| LP(N) | π*(C=O) | High |
| π(Benzoyl Ring) | π*(C=O) | Moderate |
Note: The data in this table is illustrative and not based on actual published research for this specific compound. LP denotes a lone pair.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique allows for the identification of electrophilic and nucleophilic sites, which is fundamental in predicting and understanding intermolecular interactions and chemical reactivity. For this compound, an MEP map would reveal the regions of positive, negative, and neutral electrostatic potential across the molecule's surface.
The MEP is calculated by determining the electrostatic potential at a particular point in space near the molecule, arising from the charge distribution of the electrons and nuclei. The resulting map is typically color-coded, with red indicating regions of high electron density and negative potential (prone to electrophilic attack), and blue representing areas of low electron density and positive potential (susceptible to nucleophilic attack). Green and yellow areas denote regions of intermediate or near-zero potential.
Illustrative Data Table: Predicted MEP Regions of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |
| Carbonyl Oxygen | Highly Negative | Red | Site for electrophilic attack and hydrogen bond acceptance. |
| Furan Oxygen | Negative | Red-Yellow | Contributes to the nucleophilic character of the furan ring. |
| Amide Nitrogen | Partially Negative | Yellow-Green | Electron-rich, but less so than the carbonyl oxygen. |
| Aromatic Hydrogens | Positive | Blue | Potential sites for weak hydrogen bond donation. |
| Methyl Hydrogens | Positive | Blue | Potential sites for weak hydrogen bond donation. |
Investigation of Non-Linear Optical (NLO) Properties and Related Photophysical Phenomena
Non-Linear Optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the NLO properties of molecules like this compound. These properties are governed by the molecule's response to an applied electric field, which can be quantified by its polarizability (α) and first hyperpolarizability (β).
The presence of a π-conjugated system is often a key feature of molecules with significant NLO activity. In this compound, the benzoyl and furan rings form a conjugated system that can facilitate intramolecular charge transfer (ICT), a crucial factor for a large NLO response. The benzamide (B126) group can act as an electron-accepting moiety, while the 5-methylfuran group can serve as an electron-donating part, creating a donor-π-acceptor (D-π-A) framework.
Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable level of theory, such as B3LYP with an appropriate basis set. A large value for the first hyperpolarizability, often compared to a standard reference like urea (B33335), would suggest that this compound has potential as an NLO material. Related photophysical phenomena that could be investigated include the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is related to the molecule's electronic transitions and stability.
Illustrative Data Table: Calculated NLO Properties of a Hypothetical Benzamide Derivative
| Parameter | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | 3.5 D |
| Mean Polarizability | α | 150 |
| First Hyperpolarizability | β | 800 |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a physiological environment, such as in solution, and how its different parts move relative to each other.
An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms at each time step, then using these forces to predict the subsequent atomic positions and velocities. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes.
Key insights from an MD simulation of this compound would include the rotational freedom around the amide bond and the bonds connecting the aromatic rings. The simulation would also provide information on the flexibility of the furan and benzoyl rings and how their orientations fluctuate. Understanding the dynamic behavior is crucial for predicting how the molecule might adapt its shape to fit into a binding site of a biological target, a concept often referred to as "induced fit." The results can be analyzed to generate Ramachandran-like plots for key dihedral angles, showing the most populated conformational states.
In Silico Studies of Intermolecular Interactions and Host-Guest Recognition (e.g., Molecular Docking Methodologies)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound, molecular docking could be used to investigate its potential interactions with various biological targets, such as enzymes implicated in inflammatory diseases or microbial proteins.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results provide a prediction of the most likely binding mode and a corresponding binding energy or score.
A docking study of this compound would likely show the importance of the benzamide and furan moieties in forming key interactions. The carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues in the active site, while the aromatic rings could engage in π-π stacking or hydrophobic interactions. The methyl groups might also contribute to binding through van der Waals interactions. These in silico predictions can guide the design of more potent analogs and provide a rationale for observed biological activities.
Illustrative Data Table: Hypothetical Docking Results for this compound with a Target Protein
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, π-π stacking |
| Bacterial DNA Gyrase | -7.9 | Asp73, Gly77 | Hydrogen bonds, hydrophobic interactions |
Supramolecular Chemistry and Advanced Materials Based on N Methyl N 5 Methylfuran 2 Yl Benzamide Systems
Hydrogen Bonding Networks and Intermolecular Interactions in N-Methyl-N-(5-methylfuran-2-yl)benzamide Aggregates
The supramolecular assembly of this compound is primarily governed by a network of intermolecular forces. The benzamide (B126) core is a versatile functional group capable of participating in significant intermolecular interactions. The amide unit can act as both a hydrogen bond donor and acceptor, facilitating the formation of strong intermolecular connections. nih.gov In aggregates of this compound, the carbonyl oxygen of the amide group can serve as a hydrogen bond acceptor, while the methyl group on the nitrogen atom precludes the typical N-H···O hydrogen bonding seen in primary and secondary amides. However, other C-H···O interactions involving the methyl groups and aromatic rings can contribute to the stability of the crystal lattice.
| Interaction Type | Participating Groups | Role in Aggregation |
| C-H···O Hydrogen Bonding | Methyl C-H, Aromatic C-H, Amide C=O | Directional linkage, network formation |
| π-π Stacking | Benzene (B151609) ring, Furan (B31954) ring | Stabilization of layered structures, influences electronic properties |
| Van der Waals Forces | Entire molecule | General non-directional packing forces |
Self-Assembly Principles and Controlled Supramolecular Architectures
The principles of self-assembly in this compound systems are rooted in the directional and specific nature of the non-covalent interactions discussed previously. Amide groups are powerful structural motifs for programming molecular self-assembly, often leading to the formation of well-defined, one-dimensional fibrous structures or more complex networks. researchgate.net Benzamide derivatives, in particular, have been shown to form ordered structures like tapes or sheets through hydrogen bonding. researchgate.net
For this compound, the combination of the benzamide moiety and the furan ring drives the formation of controlled supramolecular architectures. The planarity of the aromatic and furan systems facilitates efficient π-π stacking, while directional C-H···O interactions guide the specific orientation of molecules relative to one another. By modifying external conditions such as solvent polarity and temperature, it is possible to influence the equilibrium between different aggregated states, potentially leading to the formation of distinct nanoscale morphologies. The design of such systems is a cornerstone of supramolecular chemistry, aiming to create materials with tailored functions based on predictable molecular organization. amanote.com
Host-Guest Chemistry and Molecular Recognition Phenomena with Benzamide Scaffolds
The benzamide scaffold present in this compound provides a versatile platform for host-guest chemistry and molecular recognition. nih.gov The amide linkage and the adjacent aromatic ring create a region with a specific electronic and steric environment capable of binding guest molecules through non-covalent interactions. The oxygen of the carbonyl group can act as a Lewis base to coordinate with guest species, while the aromatic rings can engage in π-stacking interactions with suitable guest molecules. nih.gov
Molecular recognition is achieved through the principle of complementarity, where the size, shape, and electronic properties of the host's binding site match those of the guest molecule. In systems based on benzamide scaffolds, this can involve a combination of hydrogen bonding, π-π interactions, and electrostatic forces to achieve selective binding. rsc.org The furan moiety adds another layer of complexity and potential for specific interactions, including hydrogen bonding with its oxygen atom.
While this compound lacks the acidic N-H proton typically used for anion binding in secondary amides, the broader benzamide scaffold can be engineered to interact with anions. The electron-deficient region around the carbonyl carbon and the potential for C-H···anion hydrogen bonds can facilitate weak complexation. More effective anion recognition in related systems is often achieved by incorporating stronger hydrogen bond donors or Lewis acidic centers into the scaffold. The fundamental benzamide structure, however, provides a rigid backbone upon which more complex and selective anion receptors can be built. Research into copolymers containing metal complexes has shown that macromolecular structures can create protected internal pockets that enhance the association with guest anions. researchgate.net
Application in Functional Materials and Polymer Science
The unique combination of a benzamide unit and a furan ring makes this compound and its derivatives promising candidates for the development of functional materials and polymers. The benzamide component provides structural rigidity and hydrogen bonding capabilities, while the furan ring, derivable from renewable biomass, introduces sustainability and unique electronic properties. rsc.org
The 5-methylfuran group in the molecule is representative of a class of bio-based building blocks that are central to the development of sustainable polymers. acs.org Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are derived from the dehydration of sugars and serve as key monomers for bio-based polyesters and resins. researchgate.netnih.gov
One of the most prominent examples is polyethylene (B3416737) furanoate (PEF), a polyester (B1180765) produced from FDCA that is positioned as a bio-based alternative to the petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.org These furan-based polymers exhibit attractive properties, including improved gas barrier characteristics and thermal stability compared to their conventional counterparts, making them suitable for applications in packaging and textiles. mdpi.com The incorporation of furanic moieties into polymer backbones is a key strategy for reducing reliance on fossil fuels and creating materials with novel functionalities. acs.org
| Polymer | Monomer(s) | Key Properties | Potential Applications |
| Polyethylene Furanoate (PEF) | 2,5-Furandicarboxylic acid (FDCA), Ethylene Glycol | Bio-based, excellent gas barrier, higher tensile strength than PET | Beverage bottles, food packaging, fibers |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | 2,5-Furandicarboxylic acid (FDCA), 1,4-Butanediol | Bio-based, good thermal stability | Engineering plastics, films |
| BHMF-based Polyesters | 2,5-Bis(hydroxymethyl)furan (BHMF), Diacids (e.g., Succinic acid) | Fully bio-based potential, versatile properties | Resins, coatings, thermosets |
The furan ring is an electron-rich heterocycle that has attracted significant interest for applications in organic electronics. ntu.edu.sg Its structural similarity to thiophene (B33073), a well-established component in organic semiconductors, combined with advantages like lower steric hindrance and strong fluorescence, makes it a valuable building block for optoelectronic materials. nih.gov Furan-based conjugated polymers and small molecules have been successfully employed in organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netdongguk.edu
The incorporation of furan units into a π-conjugated system can significantly alter the material's photophysical and electrochemical properties. researchgate.net Furan-containing polymers have demonstrated high charge carrier mobilities and promising power conversion efficiencies in photovoltaic devices. dongguk.edursc.org The optoelectronic properties are tunable through chemical modification, allowing for the rational design of materials with specific band gaps and energy levels for targeted applications in next-generation electronics. nih.gov
Development of Dyes, Pigments, and Brighteners from Furan-Benzamide Frameworks
The inherent electronic and photophysical properties of furan-containing compounds make them attractive candidates for the development of novel dyes, pigments, and optical brighteners. The furan ring, being an electron-rich heterocycle, can act as a π-bridge in donor-acceptor chromophores, influencing the intramolecular charge transfer (ICT) and thus the color and fluorescence properties of the molecule.
Furan-containing π-conjugated compounds have been investigated as organic functional materials due to their unique electronic and photophysical properties, which differ from their thiophene analogues. nih.gov The incorporation of a furan unit can have a significant impact on the absorption and emission characteristics of a molecule. nih.gov For instance, studies on furan-bridged chromophores have shown that the furan spacer can lead to a more rigid molecular geometry, enhancing intramolecular charge transfer and resulting in strong absorption bands and high molar absorption coefficients. researchgate.net
Research into organic dyes containing a furan moiety has demonstrated their potential in applications such as dye-sensitized solar cells. nih.gov Furthermore, the photophysical properties of furan-decorated nucleoside analogues have been evaluated, with some showing desirable emission wavelengths and quantum yields, highlighting their potential as fluorescent probes. nih.gov The emission profiles of such conjugated systems can be sensitive to the microenvironment, which is a valuable characteristic for sensing applications. nih.gov
Table 1: Photophysical Properties of Selected Furan-Containing Chromophores
| Compound Class | Absorption Maxima (λmax) | Emission Maxima (λem) | Quantum Yield (ΦF) | Reference |
| Furan-bridged thiazolo[5,4-d]thiazole | ~473-484 nm | - | - | researchgate.net |
| 2-Phenylfuran | ~280 nm | ~320 nm | 0.4 | nih.gov |
| 5-(fur-2-yl)-2'-deoxyuridine | - | 390-421 nm (in non-polar solvent) | - | nih.gov |
| Substituted Cyclopenta[c]furans | 387-405 nm | 390-650 nm | 0.33-0.53 | semanticscholar.orgacs.org |
This table is illustrative and based on data for structurally related furan compounds, not this compound itself.
Catalytic and Reagent Roles of this compound Analogues in Organic Synthesis
The benzamide functionality and the furan ring present in this compound and its analogues offer potential for their use as ligands, catalysts, or reagents in organic synthesis. The nitrogen and oxygen atoms in the amide group can act as coordination sites for metal centers, suggesting that these compounds could serve as ligands in catalysis.
While specific catalytic applications for analogues of this compound are not extensively documented, the broader class of N-aryl benzamides is of significant interest in synthetic chemistry. The synthesis of such compounds often employs catalytic methods, such as the palladium-catalyzed N-arylation of amides, which has been a subject of catalyst development. researchgate.net The efficiency of these catalytic systems can be influenced by the nature of the amide and the ligands used.
Furthermore, furan-based compounds can undergo various catalytic transformations. For instance, the conversion of biomass-derived furan compounds into valuable amines can be achieved through reductive amination over heterogeneous catalysts. mdpi.com This highlights the reactivity of the furan moiety and its potential to participate in or be transformed by catalytic processes. Furan-2-carboxamides have also been utilized as model compounds to investigate the mechanisms of photochemical reactions, indicating their utility in mechanistic studies. ethz.chnih.gov
Given the structural features of this compound, its analogues could potentially be explored in the following catalytic or reagent roles:
As Ligands: The amide functionality could coordinate with transition metals, potentially influencing the selectivity and activity of catalytic reactions such as cross-coupling or hydrogenation.
As Organocatalysts: While less common, certain amide structures can participate in hydrogen bonding and act as organocatalysts for specific transformations.
As Synthetic Intermediates: The furan ring can be a versatile precursor for the synthesis of other cyclic and acyclic compounds through reactions like Diels-Alder cycloadditions or ring-opening transformations.
Further research is needed to explore and establish the specific catalytic or reagent capabilities of this compound analogues in organic synthesis.
Exploration in Agrochemistry as a Chemical Component
The furan and benzamide structural motifs are independently recognized for their presence in a variety of agrochemically active compounds. Their combination in a single molecule, such as this compound, presents an interesting scaffold for the development of new pesticides.
Furan-containing compounds have been extensively investigated for their biological activities. For instance, a series of furan derivatives analogous to the insecticide tebufenozide (B1682728) have been synthesized and screened for their toxicological activity against insect larvae. researchgate.net These studies indicate that the furan moiety can be a key component in designing new insecticidal agents. researchgate.net Similarly, furan carboxamides have been studied as fungicides, with research focusing on their structure-activity relationships in photodegradation, which is relevant to their environmental fate. ethz.chnih.gov Patents also describe furan derivatives with fungicidal activity for the protection of various crops. google.com
On the other hand, benzamide derivatives are a well-established class of agrochemicals with a broad spectrum of activities. semanticscholar.org N-phenylbenzamide, in particular, is a key fragment in many pesticides, exhibiting antiviral, antifungal, antibacterial, herbicidal, and insecticidal properties. semanticscholar.org Numerous studies have reported the synthesis and evaluation of novel benzamide derivatives with potent insecticidal and fungicidal activities. nih.govresearchgate.netjocpr.comnih.gov
The combination of these two pharmacophores in this compound suggests a strong potential for biological activity relevant to agriculture. Research on related furan-2-carboxamides has shown their potential as antibiofilm agents, which could have implications for controlling plant pathogens. nih.govnih.gov
Table 2: Bioactivities of Structurally Related Furan and Benzamide Derivatives in Agrochemistry
| Compound Class | Target Organism/Activity | Research Findings | Reference |
| Furan derivatives (tebufenozide analogues) | Spodoptera littoralis (insect larvae) | Showed toxicological activity, with some compounds being more effective than others. | researchgate.net |
| Furan carboxamides | Fungicides | Investigated for their photodegradation pathways, relevant to environmental persistence. | ethz.chnih.gov |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mythimna separata, Helicoverpa armigera, Pyrausta nubilalis (insects), various fungi | Some compounds showed good larvicidal and fungicidal activities. | nih.gov |
| N,N'-substituted benzamides | Aulacaspis tubercularis (white mango scale insect) | Demonstrated insecticidal activity against nymphs and adult females. | researchgate.net |
| N-phenylbenzamides with a trifluoromethylpyrimidine moiety | Various fungi, Spodoptera frugiperda, Mythimna separata (insects) | Exhibited moderate to good antifungal and insecticidal activities. | semanticscholar.org |
This table provides examples of the agrochemical potential of related compound classes and does not represent direct data for this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Methyl-N-(5-methylfuran-2-yl)benzamide?
The synthesis of benzamide derivatives often employs microwave-assisted protocols to enhance reaction efficiency. For example, coupling a benzoyl chloride with a substituted amine under microwave irradiation (100–150°C, 10–30 min) can yield the target compound. Key steps include purification via recrystallization (ethanol/water) and characterization using TLC, NMR (¹H/¹³C), and FT-IR to confirm amide bond formation . For furan-containing analogs, phosphorus oxychloride-mediated cyclization or palladium-catalyzed cross-coupling may be required to introduce the 5-methylfuran moiety .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC-MS : To assess purity (>95%) and molecular ion confirmation ([M+H]⁺ at m/z 256.1).
- NMR Spectroscopy : ¹H NMR should show signals for the methyl group (~δ 2.3 ppm), furan protons (δ 6.1–6.4 ppm), and aromatic benzamide protons (δ 7.4–7.9 ppm).
- Single-crystal X-ray diffraction : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., SHELXL for refinement) .
Q. What biological targets or pathways are associated with this compound?
N-Methyl-N-(5-methylfuran-2-yl)benzamide derivatives, such as SCH 527123 (Navarixin), act as potent CXCR2/CXCR1 receptor antagonists , inhibiting neutrophil migration and inflammation. In vitro assays (e.g., IL-8-induced chemotaxis) and in vivo models (e.g., LPS-induced lung injury in mice) are standard for evaluating activity .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address this by:
- Computational modeling : Predict logP (XLogP ~5) and solubility using tools like SwissADME .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., oxidative defuranization).
- Protein binding assays : Measure plasma protein binding (e.g., >90% in human serum) to adjust dosing .
Q. What strategies optimize the compound’s stability against polymorphism?
Benzamide derivatives are prone to polymorphism, affecting solubility and bioavailability. Mitigate this by:
- Crystallization screening : Test solvents (e.g., ethanol, acetonitrile) to isolate the most thermodynamically stable form.
- DSC/TGA analysis : Monitor phase transitions (melting point ~180–190°C) and hydrate formation .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance lattice stability .
Q. How to design a robust SAR study for CXCR2 antagonism?
Focus on substituent effects:
- Furan ring modifications : Replace 5-methylfuran with thiophene or pyridine to assess steric/electronic impacts.
- Amide linker variations : Compare N-methyl vs. N-cyclopropyl groups using radioligand binding assays (IC₅₀ values).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., benzamide carbonyl) .
Methodological Challenges and Solutions
7. Addressing low yields in copper-catalyzed C–H functionalization
For reactions involving 8-aminoquinoline directing groups (e.g., C5-H bromination):
- Optimize catalyst loading : Use 10 mol% Cu(OAc)₂ with 2,2'-bipyridine as a ligand.
- Solvent selection : DMF or DMA at 100°C enhances reactivity.
- Monitor by LC-MS : Detect intermediates (e.g., brominated adducts) to troubleshoot side reactions .
8. Validating target engagement in complex biological matrices
Employ radiolabeled analogs : Synthesize [¹⁴C]-labeled N-methylbenzamide and quantify receptor occupancy via autoradiography in tissue sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
